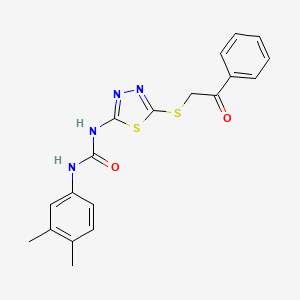

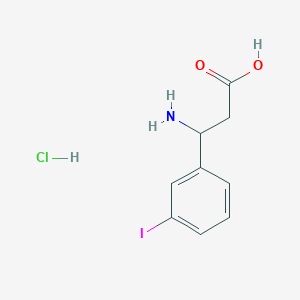

![molecular formula C25H30N4O3S B2529502 ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 887215-27-2](/img/structure/B2529502.png)

ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

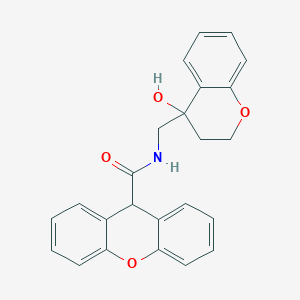

The compound , ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that features a benzo[d]imidazole moiety, a piperidine ring, and a tetrahydrobenzo[b]thiophene core. This structure suggests a molecule with potential pharmacological properties due to the presence of these heterocyclic components which are often found in drug molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, NMR, and X-ray diffraction . These techniques provide detailed information about the molecular conformation, intermolecular interactions, and crystal packing. For example, the study of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate revealed C–H…π interactions stabilizing the crystal structure and provided insights into the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of similar ethyl tetrahydrobenzo[b]thiophene carboxylate derivatives has been investigated. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile led to the formation of various fused thiophene derivatives with potential pharmaceutical applications . These studies suggest that the compound may also undergo a range of chemical reactions, leading to the formation of pharmacologically relevant structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. Theoretical and experimental studies can provide insights into properties like melting points, solubility, and stability. For example, thermal analyses of ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates and their benzo analogues indicated that isomerization can be initiated by heating and proceeds as an exothermic process . Similarly, the band gap energy and electrostatic potential of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate were calculated, which are important for understanding the electronic properties of the molecule .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Compounds related to the query have been utilized in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This indicates a significant interest in exploiting these structures for the development of novel heterocyclic compounds with potential biological activities (Mohareb et al., 2004).

Biological Properties

Another study discussed the synthesis and evaluation of new piperidine substituted benzothiazole derivatives, highlighting the biological potential of these compounds. The chemical modifications led to compounds with antibacterial and antifungal activities, suggesting that similar structures could be explored for antimicrobial properties (Shafi et al., 2021).

Fluorescent Probes

Research has also explored the synthesis of imidazo[1,2-a]pyridine derivatives for use as fluorescent probes, particularly for mercury ion detection. This application demonstrates the utility of such compounds in environmental monitoring and analytical chemistry (Shao et al., 2011).

Antimycobacterial Activity

A series of imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, showing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This suggests that structurally related compounds could be potential candidates for developing new antimycobacterial agents (Lv et al., 2017).

Anticancer Activity

Compounds incorporating the thiophene moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Abdel-Motaal et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S/c1-2-32-25(31)22-17-7-3-6-10-20(17)33-24(22)28-21(30)15-29-13-11-16(12-14-29)23-26-18-8-4-5-9-19(18)27-23/h4-5,8-9,16H,2-3,6-7,10-15H2,1H3,(H,26,27)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVNCOUUNLLTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCC(CC3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

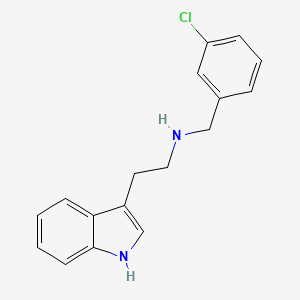

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

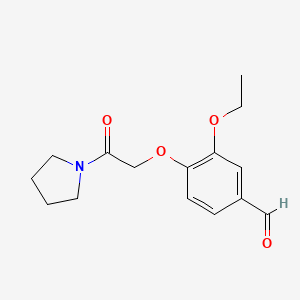

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

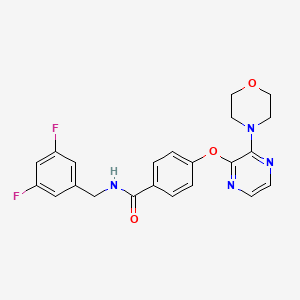

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)